Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXYMAYESKVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-65-2 | |
| Record name | tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the protection of the hydroxyl group and the carboxylation of the piperidine ring. One common method includes the reaction of 5-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, catalysts like palladium or copper, elevated temperatures.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is used to create more complex molecules through various reactions, including:
- Building Block for Drug Development : The compound is utilized in the synthesis of drug candidates, particularly those targeting the central nervous system (CNS). Its chiral nature allows for the production of enantiopure compounds, which are crucial for achieving desired pharmacological effects while minimizing side effects.
Research indicates that this compound may exhibit interesting biological activities. It has been studied for its potential as:
- Inhibitors of Protein Tyrosine Kinases : These enzymes play critical roles in signaling pathways associated with cancer and other diseases.
- Modulators of Neurotransmitter Systems : Due to its piperidine framework, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Medicinal Chemistry
The compound is under investigation for its therapeutic applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate and its analogs:
Key Observations:
- Functional Groups : The hydroxyl group in the original compound contrasts with the ketones in the 2,4-dioxo analog, significantly altering reactivity. Hydroxyl groups participate in hydrogen bonding and oxidation reactions, while ketones are prone to nucleophilic additions (e.g., Grignard reactions) .
- Stereochemistry : The stereoisomers (2S,5R) and (2S,5S) highlight the importance of chirality in pharmacological activity. For instance, enantiomers may exhibit different binding affinities to biological targets .
Physical Properties and Solubility
Limited data are available for exact melting/boiling points, but trends can be inferred:
- Hydrophilicity : The hydroxyl group in the original compound increases water solubility compared to the dioxo analog.
- Lipophilicity : The tert-butyl group enhances lipid solubility, favoring membrane permeability in drug design .
Biological Activity
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (tBOC-HMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a tert-butyl ester and a hydroxyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The stereochemistry at the 2R,5R positions contributes to its biological properties, making it a valuable scaffold for drug development.
The biological activity of tBOC-HMP primarily stems from its ability to interact with various molecular targets. The presence of the hydroxyl group and the piperidine ring allows for hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Key Interactions:
- Protein Tyrosine Kinases : Compounds related to tBOC-HMP have been studied as inhibitors of protein tyrosine kinases, which play crucial roles in signaling pathways associated with cancer and other diseases.
- Neurotransmitter Systems : The piperidine framework suggests potential modulation of neurotransmitter systems, indicating possible applications in central nervous system disorders.
Biological Activity Studies
Research has indicated several promising biological activities associated with tBOC-HMP:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related piperidine derivatives can inhibit cell growth in various cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498) .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes involved in cancer progression. For example, it has been suggested that tBOC-HMP may affect ERK5 kinase activity, which is implicated in cellular proliferation and survival .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective assays, particularly against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Inhibition of Cancer Cell Lines
A study evaluating the effects of tBOC-HMP on human cancer cell lines reported an IC50 value indicating significant growth inhibition across multiple lines. For example:
- MDA-MB-231 : IC50 = 26.6 ± 1.4 µM
- A498 : IC50 = 22.3 ± 1.5 µM
These results highlight the compound's potential as an anticancer agent .
Case Study 2: Neuroprotective Activity
In a neuroprotection study, derivatives of tBOC-HMP were tested against amyloid beta-induced cytotoxicity in astrocytes. The results indicated that certain modifications led to enhanced protective effects, emphasizing the importance of structural variations on biological outcomes .
Comparative Analysis
To better understand the unique properties of tBOC-HMP, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Piperidine derivative | Anticancer | 22.3 - 26.6 |
| Benzoylpiperidine derivative | Benzoyl group | MAGL inhibition | 0.84 |
| Indole derivatives | Indole core | Various | >10 |
This table illustrates how structural differences influence biological activity across different classes of compounds.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., amino alcohols or ketones).
- Step 2 : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
- Step 3 : Hydroxylation at the 5-position, often via oxidation or hydroxyl-group protection/deprotection strategies.
Q. Purity Optimization :
Q. How should researchers safely handle and store this compound?
Methodological Answer:
- Handling :
- Storage :
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~258.3 g/mol).
- FTIR :
- Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tertiary alcohol derivatives of this compound?
Methodological Answer:
- Scenario : Discrepancies in hydroxyl proton chemical shifts (¹H NMR) due to hydrogen bonding or solvent effects.
- Solutions :
Q. What strategies are recommended for optimizing reaction yields in the synthesis of analogs with modified substituents?
Methodological Answer:
-
Design of Experiments (DoE) :
-
Yield Optimization Table :
Catalyst Temp (°C) Solvent Yield (%) Pd(OAc)₂ 80 DMF 65 PdCl₂ 100 Toluene 78
Q. How can ecological risks be assessed given the lack of ecotoxicity data for this compound?
Methodological Answer:
- Predictive Models :
- Mitigation Strategies :
Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?
Methodological Answer:
- Assay Design :
- Data Interpretation :
Q. How should researchers address stability issues during long-term storage of this compound?
Methodological Answer:
- Stability Studies :
- Stabilizers :
- Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer:
Q. What approaches validate the absence of genotoxicity in derivatives of this compound?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .
- Comet Assay : Assess DNA damage in human lymphocytes exposed to 0.1–100 µM concentrations .
- Data Cross-Validation : Compare results with structurally related non-mutagens (e.g., tert-butyl piperidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
